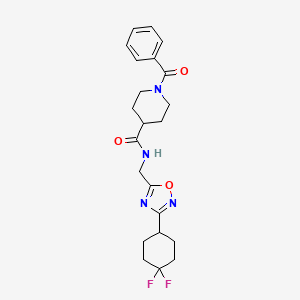

1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar piperidine derivatives and their biological activities, which can help infer the potential characteristics and applications of the compound .

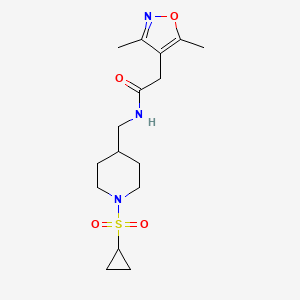

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that introduce various functional groups to the piperidine core. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, as mentioned in paper , involves the introduction of a benzoyl group and a benzyl group to the piperidine ring. This process likely involves the formation of amide bonds and the use of reagents that can facilitate the addition of these groups to the nitrogen atoms of the piperidine ring. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) described in paper also involves the attachment of various acyl groups to the nitrogen of the piperidine ring, which suggests that similar methods could be used for the synthesis of the compound .

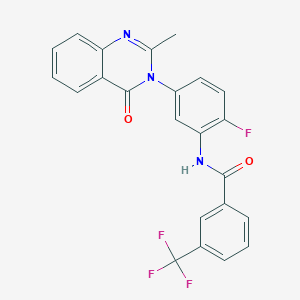

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered piperidine ring, which can be substituted at various positions to modulate the molecule's properties. The presence of a benzoyl group, as seen in the compounds discussed in papers and , suggests that the compound may also exhibit increased lipophilicity due to the aromatic ring. The difluorocyclohexyl group mentioned in the compound's name indicates the presence of a cyclohexyl ring with two fluorine atoms, which could affect the molecule's electronic properties and potentially its biological activity.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, particularly those involving their functional groups. For example, the anti-acetylcholinesterase activity of the compounds in paper suggests that the piperidine derivatives can interact with the active site of enzymes, potentially through the formation of reversible or irreversible complexes. The inhibitory activity towards 5alpha-reductase reported in paper also implies that these compounds can interact with enzyme substrates or the enzyme itself, affecting its function.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and overall molecular structure. The introduction of bulky groups, such as the benzoyl group, can increase the molecule's size and hydrophobicity, which in turn can affect its solubility and membrane permeability. The presence of a basic nitrogen atom in the piperidine ring, as discussed in paper , is crucial for activity, suggesting that the basicity of the compound may play a role in its interaction with biological targets. The fluorine atoms in the difluorocyclohexyl group could also influence the compound's reactivity and binding affinity to biological molecules due to their electronegativity.

Aplicaciones Científicas De Investigación

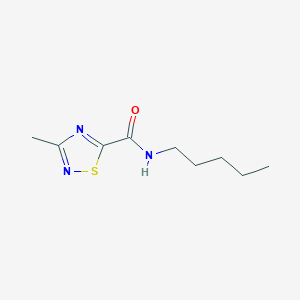

Synthesis and Chemical Structure

Researchers have developed novel synthesis methods and investigated the chemical structures of compounds related to "1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide". For instance, compounds bearing oxadiazole and piperidine moieties have been synthesized and their structures confirmed through spectroscopic methods. These compounds are of interest due to their potential biological activities, including antimicrobial and anticancer properties (Sañudo et al., 2006), (Kharchenko et al., 2008).

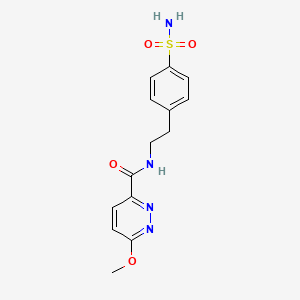

Biological Evaluation

Several studies have evaluated the biological activities of compounds with structural similarities to "1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide". This includes their potential as antimicrobial and anticancer agents. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid were synthesized, characterized, and evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).

Anticancer Potential

The search for potent anticancer agents has led to the synthesis of cyclic amine-containing benzimidazole carboxamide derivatives. These compounds have been evaluated for their PARP1/2 inhibitory activity and antiproliferative activity against various human cancer cell lines, revealing their strong cytotoxicity to tumor cells. Among these, a specific compound showed significant PARP1/2 inhibitory activity, suggesting its promise as a candidate for cancer treatment (Tang et al., 2021).

Pharmacokinetics and Drug Development

Research on the pharmacokinetics and potential drug development applications of related compounds has been conducted, highlighting the importance of understanding the metabolic stability and clearance mechanisms for the advancement of novel therapeutic agents. For example, the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors was explored, providing insights into the challenges and considerations for developing effective cancer therapies (Teffera et al., 2013).

Propiedades

IUPAC Name |

1-benzoyl-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N4O3/c23-22(24)10-6-15(7-11-22)19-26-18(31-27-19)14-25-20(29)16-8-12-28(13-9-16)21(30)17-4-2-1-3-5-17/h1-5,15-16H,6-14H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMADZMWGHQBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)

![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)

![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)

![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)

![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)

![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)